Anti-Arthritic Activity: 10-Fold Higher Potency than Kaurenoic Acid in Osteoarthritis Models
In a direct head-to-head comparison using IL-1β-stimulated human chondrocytes, continentalic acid demonstrated anti-arthritic activity at a molar concentration 10 times lower than that required for kaurenoic acid to achieve a comparable effect [1]. This difference in potency was further validated in an MIA-induced osteoarthritic rat model in vivo, confirming that continentalic acid, not kaurenoic acid, is the primary active anti-arthritic constituent in Aralia continentalis [1].
| Evidence Dimension | Anti-arthritic activity in vitro |
|---|---|
| Target Compound Data | Exhibited significant anti-arthritic activity corresponding exactly to the plant extract containing an equivalent amount of continentalic acid. |
| Comparator Or Baseline | Kaurenoic acid required a 10-times higher molar concentration to exhibit compatible activity. |
| Quantified Difference | 10-fold difference in molar concentration required for equivalent activity |
| Conditions | IL-1β-stimulated human chondrocytes and MIA-induced osteoarthritic rat model. |
Why This Matters
For osteoarthritis research, continentalic acid offers significantly higher potency than its co-occurring analog kaurenoic acid, making it the preferred molecule for mechanistic studies and drug development targeting arthritic pathways.
- [1] Hong JE, et al. Continentalic Acid Rather Than Kaurenoic Acid Is Responsible for the Anti-Arthritic Activity of Manchurian Spikenard In Vitro and In Vivo. Int J Mol Sci. 2019;20(21):5488. doi:10.3390/ijms20215488. View Source
